

Azoxystrobin-d3 CAS number and molecular weight

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Compound of Interest		
Compound Name:	Azoxystrobin-d3	
Cat. No.:	B12410702	Get Quote

In-Depth Technical Guide to Azoxystrobin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the stable isotope-labeled compound **Azoxystrobin-d3**, including its fundamental chemical properties, established analytical methodologies, and its mechanism of action. This document is intended to serve as a valuable resource for professionals engaged in research and development who utilize **Azoxystrobin-d3** as an internal standard or for metabolic studies.

Core Compound Data

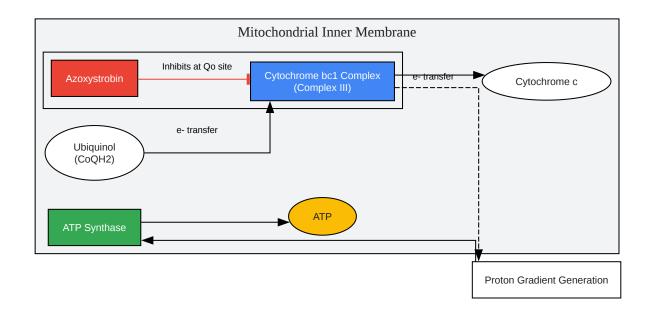
Quantitative data for **Azoxystrobin-d3** is summarized in the table below, providing a clear reference for its key chemical identifiers and properties.

Parameter	Value	Reference
CAS Number	Not explicitly available for the deuterated form. The CAS for unlabeled Azoxystrobin is 131860-33-8.	
Molecular Formula	C22H14D3N3O5	_
Molecular Weight	406.41 g/mol	_



Mechanism of Action

Azoxystrobin functions as a potent inhibitor of fungal mitochondrial respiration. Its mode of action involves binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) within the mitochondrial electron transport chain. This binding action effectively blocks the transfer of electrons, thereby inhibiting the production of ATP, which is essential for fungal cellular processes. This disruption of the energy supply ultimately leads to the cessation of fungal growth and sporulation.[1][2][3]



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Caption: Mechanism of action of Azoxystrobin.

Experimental Protocols for Quantification

Azoxystrobin-d3 is primarily utilized as an internal standard for the quantification of Azoxystrobin in various matrices. The following protocols outline common analytical techniques.



Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of Azoxystrobin technical material.

- Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: HP-5, 30 m length x 0.32 mm i.d. x 0.25 μm film thickness.[4]
- Oven Temperature Program: Initial temperature of 240°C, ramp at 3°C/min to 270°C, then ramp at 5°C/min to 300°C and hold for 4 minutes.[4]
- Injector Temperature: 250°C.[4]
- Detector Temperature: 300°C.[4]
- Carrier Gas: Helium at a flow rate of 1.5 ml/min.[4]
- Internal Standard: Dibutyl phthalate (DBP) is a suitable internal standard for the analysis of the unlabeled compound and can be used in conjunction with Azoxystrobin-d3 for method development.[4]
- Sample Preparation:
 - Prepare a standard solution of Azoxystrobin and a separate solution of the internal standard in acetone.
 - Weigh a sample containing a known amount of Azoxystrobin and dissolve it in acetone with the internal standard.
 - Inject 1 μL of the standard and sample solutions into the GC.
 - Quantification is achieved by comparing the peak area ratios of the analyte to the internal standard in the sample and the standard.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)



HPLC-DAD offers a robust method for the simultaneous determination of Azoxystrobin and its impurities or in combination with other active ingredients in formulated products.

- Instrumentation: HPLC system with a Diode Array Detector (DAD).
- Column: Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm × 1.8 μm).[5]
- Mobile Phase: Isocratic elution with a mixture of 0.1% acetic acid and acetonitrile (30:70 v/v).
- Flow Rate: 0.52 ml/min.[5]
- Detection Wavelength: 210 nm.[5]
- Sample Preparation:
 - Prepare individual stock solutions of analytical standards of Azoxystrobin and any other analytes in acetonitrile.
 - Create a series of mixed standard solutions at various concentrations.
 - Prepare the sample solution by diluting the formulation in acetonitrile.
 - Inject the standard and sample solutions into the HPLC system.
 - Quantify the analytes based on the calibration curve generated from the standard solutions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the determination of Azoxystrobin residues in complex matrices such as soil and plant tissues. **Azoxystrobin-d3** is an ideal internal standard for this application to correct for matrix effects and variations in extraction efficiency.

 Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

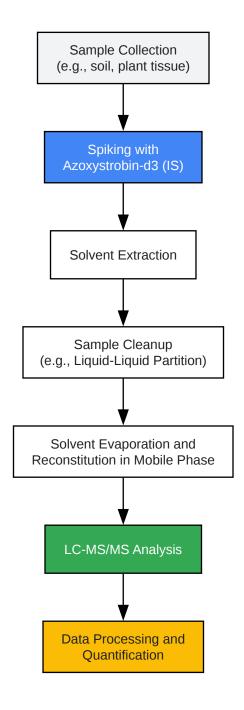


- Sample Extraction:
 - Extract the sample with an appropriate solvent, such as acetonitrile or dichloromethane.
 - Perform a liquid-liquid partition to clean up the extract.
 - Evaporate the solvent and reconstitute the residue in the mobile phase.
- Chromatographic and Mass Spectrometric Conditions: These will be instrument-specific and require optimization. The use of Azoxystrobin-d3 as an internal standard is critical for accurate quantification. The internal standard should be added to the sample prior to extraction.
- Quantification: Create a calibration curve using standards containing a fixed concentration of
 Azoxystrobin-d3 and varying concentrations of unlabeled Azoxystrobin. The concentration
 of Azoxystrobin in the sample is determined by comparing the ratio of the analyte peak area
 to the internal standard peak area against the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantification of Azoxystrobin using **Azoxystrobin-d3** as an internal standard with LC-MS/MS.





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Caption: LC-MS/MS analytical workflow.

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